2,5-Dimethyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]furan-3-carboxamide
Description
2,5-Dimethyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]furan-3-carboxamide is a complex organic compound with a unique structure that includes a furan ring, a carboxamide group, and a phenylsulfanyl substituent
Properties
IUPAC Name |
2,5-dimethyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]furan-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-14-12-17(15(2)23-14)18(21)20-13-19(8-10-22-11-9-19)24-16-6-4-3-5-7-16/h3-7,12H,8-11,13H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJSSKMASSBQIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2(CCOCC2)SC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]furan-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the furan derivative with an amine, such as methylamine, in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group can be attached through a nucleophilic substitution reaction, where a phenylsulfanyl halide reacts with the furan derivative in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carboxamide group can be reduced to an amine under hydrogenation conditions.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Furanones or other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Dimethyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]furan-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structure of this compound makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may be used in the synthesis of specialty chemicals or as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]furan-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The phenylsulfanyl group can interact with hydrophobic pockets, while the carboxamide group can form hydrogen bonds with amino acid residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran-3-carboxamide: Lacks the phenylsulfanyl group, which may result in different biological activity and chemical reactivity.
N-[(4-Phenylsulfanyloxan-4-yl)methyl]furan-3-carboxamide: Lacks the dimethyl substituents on the furan ring, which can affect its electronic properties and reactivity.
Uniqueness
2,5-Dimethyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]furan-3-carboxamide is unique due to the combination of its structural features, which confer specific electronic, steric, and hydrophobic properties. These properties make it a valuable compound for various applications in research and industry.
Biological Activity
2,5-Dimethyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]furan-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a furan ring, which is known for its reactivity and biological activity. The presence of a phenylsulfanyloxane group contributes to its unique pharmacological profile.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of furan compounds demonstrate antibacterial and antimycobacterial effects against various strains, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for these compounds suggest potent activity, which may also extend to the target compound .
Antioxidant Activity
Another important aspect of this compound is its potential antioxidant activity. Compounds with similar structures have been shown to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
The anti-inflammatory properties of furan derivatives have been documented in several studies. These compounds can inhibit key inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines. This effect may be beneficial in treating conditions such as arthritis and other inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or inflammatory processes.
- Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell death.
- Modulation of Signaling Pathways : The compound may affect various signaling pathways involved in inflammation and immune response.
Case Studies
Several studies have investigated the biological effects of furan derivatives:
- Study on Antibacterial Activity : A study demonstrated that furan-based compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The most potent compounds had MIC values below 100 µg/mL .
- Antioxidant Evaluation : Another study assessed the antioxidant capacity of furan derivatives using various assays (DPPH, ABTS). Results indicated that certain derivatives had IC50 values comparable to established antioxidants .
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,5-dimethyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]furan-3-carboxamide?
- Methodological Answer : The synthesis typically involves coupling 2,5-dimethylfuran-3-carboxylic acid with a substituted amine precursor. Key steps include:
- Amide Bond Formation : Use carbodiimide coupling agents (e.g., EDCI/HOBt) in dry DMF under inert atmosphere .
- Purification : Flash chromatography (silica gel, petroleum ether/ethyl acetate gradient) ensures high purity .
- Yield Optimization : Lewis acid catalysts (e.g., ZnCl₂) improve reaction efficiency for thioether or piperazine-containing intermediates .
Q. How is the compound’s molecular structure validated experimentally?
- Methodological Answer :
- X-ray Crystallography : Single-crystal diffraction (1.149 Å resolution) confirms bond lengths, angles, and stereochemistry. SHELX software refines structural models .
- NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ 2.49 ppm for methyl groups) and HSQC/NOESY correlate functional groups and spatial arrangements .
- Mass Spectrometry : HRMS (e.g., [M+H]⁺ at 320.1320) validates molecular weight and fragmentation patterns .
Q. What pharmacological targets are associated with this compound?
- Methodological Answer :
- Antiviral Activity : Furan-carboxamide derivatives inhibit H5N1 influenza A virus (EC₅₀ = 1.25 μM) by targeting viral entry or replication machinery .
- Enzyme Modulation : Thiophene and piperazine moieties may interact with protease or kinase domains, as seen in structurally similar compounds .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Methodological Answer :
- Linker Modifications : Replacing sulfur in thioether linkers with methylene reduces antiviral potency by 10-fold, indicating sulfur’s role in target binding .
- Substituent Effects : Adding electron-withdrawing groups (e.g., nitro) to the phenyl ring enhances bioactivity, as shown in analogs .
- Quantitative SAR (QSAR) : Computational models (e.g., CoMFA) predict logP and polar surface area to balance solubility and membrane permeability .
Q. What analytical methods resolve contradictions in reported physical properties?
- Methodological Answer :
- Thermal Analysis : DSC/TGA determines melting points and thermal stability, addressing discrepancies in literature .
- Solubility Profiling : Phase-solubility diagrams in DMSO/water mixtures clarify conflicting solubility claims .
Q. How are in vitro assays designed to evaluate cytotoxicity and selectivity?
- Methodological Answer :
- Cell Viability Assays : MTT or resazurin-based protocols quantify IC₅₀ in MDCK or HEK293 cells, with ribavirin as a positive control .
- Selectivity Index (SI) : SI = CC₅₀ (cytotoxicity)/EC₅₀ (antiviral activity); values >10 indicate therapeutic potential .
Q. What challenges arise in crystallizing this compound for structural studies?
- Methodological Answer :
- Polymorphism : Slow evaporation (acetonitrile/ethanol) minimizes multiple crystal forms.
- Twinned Data : SHELXL’s TWIN command refines datasets with overlapping lattices .
Q. How do computational docking studies inform mechanism of action?
- Methodological Answer :
- Target Identification : AutoDock Vina screens against viral neuraminidase (PDB: 3CL0) or host ACE2 receptors .
- Binding Free Energy : MM-PBSA calculations validate docking poses, with ΔG < -8 kcal/mol suggesting strong inhibition .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
